3-Phenyl-1H-indole-2,5-dicarbohydrazide
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Overview
Description
3-Phenyl-1H-indole-2,5-dicarbohydrazide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-indole-2,5-dicarbohydrazide typically involves the reaction of 3-phenylindole with hydrazine derivatives. One common method includes the use of carbohydrazide as a reagent. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1H-indole-2,5-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbohydrazide moiety.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
3-Phenyl-1H-indole-2,5-dicarbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl-1H-indole-2,5-dicarbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin by binding at the colchicine site, leading to the destabilization of microtubules. This results in cell cycle arrest and apoptosis in cancer cells. The compound’s hydrazide moiety also allows it to form strong interactions with various enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1H-indole-2-carbohydrazide
- 3-Phenyl-1H-indole-5-carbohydrazide
- 2-Phenylindole
Uniqueness
3-Phenyl-1H-indole-2,5-dicarbohydrazide is unique due to the presence of two carbohydrazide groups at positions 2 and 5 of the indole ring. This structural feature enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications. Compared to similar compounds, it exhibits higher potency in certain biological assays and has a broader spectrum of activity .
Properties
CAS No. |
132371-73-4 |
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Molecular Formula |
C16H15N5O2 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
3-phenyl-1H-indole-2,5-dicarbohydrazide |
InChI |
InChI=1S/C16H15N5O2/c17-20-15(22)10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(19-12)16(23)21-18/h1-8,19H,17-18H2,(H,20,22)(H,21,23) |
InChI Key |
WXIQSRPRYLRJRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)C(=O)NN)C(=O)NN |
Origin of Product |
United States |
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